5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride
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Overview
Description
5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2. It is a derivative of pyridine, characterized by the presence of cyclopropyl and methyl groups attached to the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride typically involves the following steps:
Condensation Reaction: Starting with diethyl malonate and 3-nitro-5-chloropyridine, a condensation reaction is carried out in the presence of sodium.
Decarboxylation: The intermediate product undergoes decarboxylation to form a nitro compound.
Reduction: The nitro compound is then reduced to form 5-Cyclopropyl-6-methylpyridin-3-amine.
Formation of Dihydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine compounds with different functional groups.
Scientific Research Applications
5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methylpyridin-3-amine: A related compound with a similar pyridine structure but lacking the cyclopropyl group.
Cyclopropyl(pyridin-3-yl)methyl(methyl)amine dihydrochloride: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride is unique due to the presence of both cyclopropyl and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C9H14Cl2N2 |
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Molecular Weight |
221.12 g/mol |
IUPAC Name |
5-cyclopropyl-6-methylpyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c1-6-9(7-2-3-7)4-8(10)5-11-6;;/h4-5,7H,2-3,10H2,1H3;2*1H |
InChI Key |
LZSAIMFYJCFMLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)N)C2CC2.Cl.Cl |
Origin of Product |
United States |
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